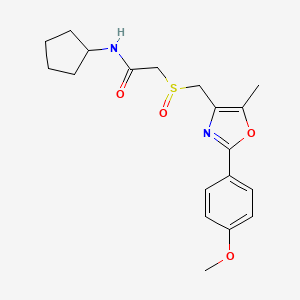

N-Cyclopentyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)acetamide

CAS No.:

Cat. No.: VC14539211

Molecular Formula: C19H24N2O4S

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H24N2O4S |

|---|---|

| Molecular Weight | 376.5 g/mol |

| IUPAC Name | N-cyclopentyl-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfinyl]acetamide |

| Standard InChI | InChI=1S/C19H24N2O4S/c1-13-17(11-26(23)12-18(22)20-15-5-3-4-6-15)21-19(25-13)14-7-9-16(24-2)10-8-14/h7-10,15H,3-6,11-12H2,1-2H3,(H,20,22) |

| Standard InChI Key | ZVNABJQJJIQZOD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CS(=O)CC(=O)NC3CCCC3 |

Introduction

N-Cyclopentyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)acetamide is a complex organic compound classified as a sulfonamide derivative. It has garnered significant attention due to its potential therapeutic applications, particularly in the realm of cancer treatment. This compound is featured in various patent applications and scientific literature, highlighting its synthesis, properties, and potential uses in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of a cyclopentyl amine with a sulfonyl chloride derivative in the presence of a base. This facilitates a nucleophilic substitution reaction, which is a common approach for forming sulfonamides.

Cancer Treatment

N-Cyclopentyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)acetamide has been explored as a potential inhibitor of mutant isocitrate dehydrogenase, which is relevant in cancer treatment strategies. By disrupting metabolic pathways in cancer cells, this compound may inhibit the proliferation of these cells.

Mechanism of Action

The mechanism of action involves interaction with specific biological targets. Compounds with similar structures can inhibit enzyme activity by binding to the active site or altering enzyme conformation, leading to reduced cancer cell proliferation.

Research Findings

| Aspect | Description |

|---|---|

| Classification | Sulfonamide derivative |

| Potential Use | Cancer treatment, particularly as an inhibitor of mutant isocitrate dehydrogenase |

| Synthesis Method | Reaction of cyclopentyl amine with a sulfonyl chloride derivative |

| Biological Activity | Inhibits cancer cell proliferation by disrupting metabolic pathways |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume